Molecular Weight & Lipophilicity vs. Non-Fluorinated Analog
The 6-fluoro substitution in Cyclopropyl(6-fluoropyridin-2-yl)methanamine increases molecular weight by 18.0 Da (from 148.21 to 166.20 g/mol) and introduces a significant electronegative element, which modulates lipophilicity and hydrogen-bond acceptor character relative to the non-fluorinated analog Cyclopropyl(pyridin-2-yl)methanamine . The fluorine atom at the 6-position of the pyridine ring is electron-withdrawing, which reduces the computed XLogP3. The structurally analogous Cyclopropyl(pyridin-3-yl)methanamine has a computed XLogP3-AA of 0.5 (PubChem), whereas the fluorinated target is expected to have a lower LogP due to fluorine's polar effect [1]. For procurement, this means the fluorinated compound offers distinct physicochemical properties affecting solubility, permeability, and metabolic stability profiles that cannot be replicated by the non-fluorinated version.
| Evidence Dimension | Molecular weight and lipophilicity comparison |
|---|---|
| Target Compound Data | MW = 166.20 g/mol; LogP predicted lower than non-fluorinated analog due to electron-withdrawing 6-F substituent |
| Comparator Or Baseline | Cyclopropyl(pyridin-2-yl)methanamine: MW = 148.21 g/mol, 95% purity (AKSci). Cyclopropyl(pyridin-3-yl)methanamine: MW = 148.20 g/mol, XLogP3-AA = 0.5 (PubChem CID 5153349) |
| Quantified Difference | ΔMW = +18.0 Da (12.1% increase); estimated ΔLogP ≈ −0.3 to −0.5 units (fluorine polar effect) |
| Conditions | Computed/experimental physicochemical properties from vendor specifications and PubChem database |
Why This Matters
The 18 Da molecular weight increase and altered lipophilicity directly impact passive membrane permeability predictions, HPLC retention behavior, and metabolic clearance rates—critical parameters when selecting a building block for hit-to-lead optimization.
- [1] PubChem. Cyclopropyl(pyridin-3-yl)methanamine, CID 5153349, MW 148.20 g/mol, XLogP3-AA = 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/535925-69-0 View Source
